
BPTQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPTQ is a typical intercalator of DNA. It acts by inducing dose-dependent inhibitory effect on the proliferation of cancer cells by arresting cells at S and G2/M phase and activating the mitochondria-mediated apoptosis pathway.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy and Bioimaging : Black Phosphorus Quantum Dots (BPQDs) have been developed as a multifunctional nanoplatform for cancer bioimaging and combined photothermal therapy (PTT) and photodynamic therapy (PDT). These nanoparticles exhibit near-infrared photothermal and red-light-triggered photodynamic properties, significantly enhancing the efficacy of cancer treatment. Additionally, BPQDs can serve as a platform for fluorescent molecules, enabling reliable imaging of cancer cells. The low cytotoxicity and negligible side effects to major organs highlight their potential for clinical applications (Li et al., 2017).
Biomedical Applications : Recent advances in the biomedical applications of BPQDs include their use in photothermal therapy (PTT), photodynamic therapy (PDT), drug delivery, and biological imaging. Zero-dimensional BPQDs show unique properties compared to traditional two-dimensional BP nanosheets, demonstrating potential for a broad range of biomedical applications (Miao et al., 2021).
Cancer Immunotherapy : BP nanomaterials, including BPQDs, are emerging as versatile platforms for cancer immunotherapy. They exhibit high biocompatibility and biodegradability, with an ability for effective bio-conjugation and molecular loading. BP-based nanocomposites not only serve as effective photothermal agents to ablate solid tumors but also function as immunomodulation agents to eliminate discrete tumorlets, offering possibilities for synergistic cancer treatment (Liu et al., 2021).
Toxicity and Oxidative Stress Evaluation : The toxicity and oxidative stress of BPQDs at cellular, tissue, and whole-body levels have been evaluated, showing that high concentrations of BPQDs exhibit significant apoptotic effects on cells. However, the inflammatory reactions induced by BPQDs can be recovered over time, indicating that they do not result in long-term appreciable toxicological responses (Mu et al., 2017).
Photothermal Cancer Therapy : Biodegradable BPQDs/PLGA nanospheres have been developed for photothermal therapy (PTT), showing excellent PTT efficiency and tumor targeting ability. These nanospheres combine biodegradability and biocompatibility with high PTT efficiency, thus holding significant clinical potential (Shao et al., 2016).
Eigenschaften
CAS-Nummer |
1802665-43-5 |
|---|---|
Produktname |
BPTQ |
Molekularformel |
C17H16N4S |
Molekulargewicht |
308.4 |
IUPAC-Name |
4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline |
InChI |
InChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
HNUWBMCYWQHNIN-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C(C3=CC4=CC=CC=C4N=C3S2)=NC=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BPTQ; B-P-T-Q; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



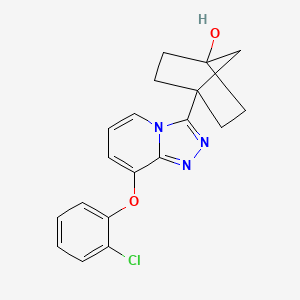
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
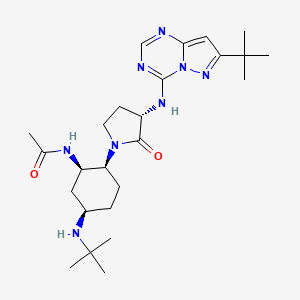
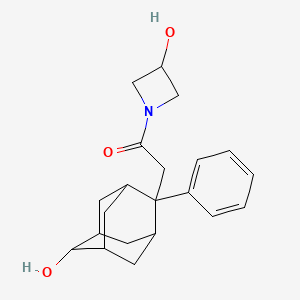
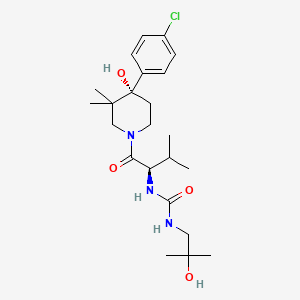
![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)
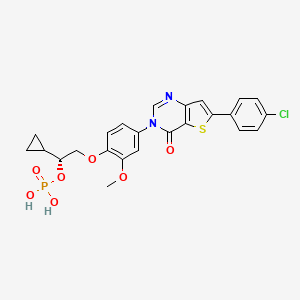
![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)
![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)
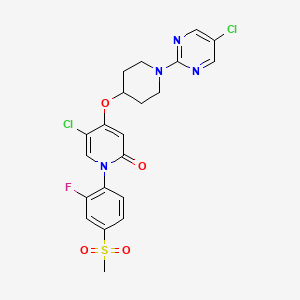
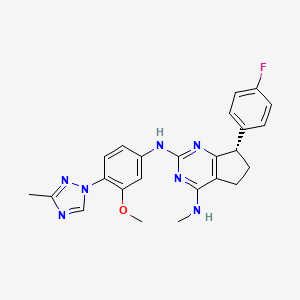
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)